N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core linked via a phenyl group to a 1,3-benzodioxole-5-carboxamide moiety. This structure combines electron-rich heterocycles (imidazothiazole and benzodioxole) with an amide bond, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-18(13-3-6-16-17(9-13)25-11-24-16)20-14-4-1-12(2-5-14)15-10-22-7-8-26-19(22)21-15/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSZRATFREFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core . The benzodioxole moiety can be introduced through a subsequent coupling reaction with the appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, minimizing side reactions and improving overall product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Activity
Amide-Linked Substituents
- Benzodioxole vs. Quinoxaline (SRT1720): The target compound’s benzodioxole group provides electron-donating oxygen atoms, which may improve solubility and hydrogen-bonding interactions compared to SRT1720’s quinoxaline (electron-deficient aromatic system). SRT1720’s quinoxaline moiety is critical for SIRT1 activation, achieving mitochondrial biogenesis via PGC-1α deacetylation .
- Benzodioxole vs. Methylsulfonylphenyl (6a) : The methylsulfonyl group in 6a enhances COX-2 inhibition (IC₅₀ = 1.2 μM) by mimicking the sulfonamide pharmacophore of COX-2 inhibitors like celecoxib. The benzodioxole in the target compound lacks sulfonamide’s electronegativity, suggesting divergent target selectivity .
Imidazothiazole Core Modifications
- Methyl/Ethyl Substitutions (ND-11503, ND-11564) : Alkyl groups at the 2- and 6-positions of the imidazothiazole ring (e.g., ND-11503: 6-ethyl-2-methyl) improve lipophilicity and membrane permeability, as evidenced by in vivo evaluations .
- Trifluoromethylphenoxy Groups (ND-11564): The trifluoromethyl group in ND-11564 enhances metabolic stability and bioavailability via fluorine’s electronegative and hydrophobic effects .
Pharmacokinetic and Physicochemical Comparisons
- However, the dihydrobenzofuran in ND-11503 may confer better CNS penetration .
- Metabolic Stability : The benzodioxole’s methylenedioxy bridge is prone to oxidative metabolism, whereas SRT1720’s piperazine moiety may undergo CYP450-mediated N-dealkylation .
Research Findings and Mechanistic Insights
- COX-2 Inhibition : Compounds like 6a show that substituents at the imidazothiazole C-5 position (e.g., methylsulfonylphenyl) are critical for COX-2 binding. The target compound’s benzodioxole may shift activity toward alternative targets (e.g., SIRT1) .
- SIRT1 Activation : SRT1720’s imidazothiazole-piperazine scaffold directly binds SIRT1, while the target compound’s benzodioxole may engage in π-π stacking with NAD⁺-binding domains, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
